Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl 2-amino-7-methoxy-1-propylbenzoate under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-1-propylbenzimidazole-5-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 2-amino-7-methoxybenzimidazole-5-carboxylate: Lacks the propyl group at the 1-position.
Methyl 2-amino-7-methoxy-1-methylbenzimidazole-5-carboxylate: Has a methyl group instead of a propyl group at the 1-position.
Uniqueness
Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate is unique due to the presence of both the methoxy group at the 7-position and the propyl group at the 1-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-4-5-16-11-9(15-13(16)14)6-8(12(17)19-3)7-10(11)18-2/h6-7H,4-5H2,1-3H3,(H2,14,15) |
InChI Key |
SGZCKXOANSOUOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2OC)C(=O)OC)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.